Significantly Lower Major Hemorrhage Risk vs. Aspirin in Secondary Stroke Prevention
In a large, randomized, double-blind, multicenter trial (TACIP, n=2113) over a mean follow-up of 30.1 months, triflusal demonstrated a 52% lower risk of major hemorrhage compared to aspirin, despite similar efficacy in preventing vascular events. [1]
| Evidence Dimension | Incidence of Major Hemorrhage (Hazard Ratio) |
|---|---|
| Target Compound Data | Triflusal group event rate (HR vs aspirin = 0.48, 95% CI 0.28-0.82) |
| Comparator Or Baseline | Aspirin (325 mg/day) |
| Quantified Difference | 52% relative risk reduction for major hemorrhage |
| Conditions | Randomized, double-blind, multicenter clinical trial in 2113 post-stroke/TIA patients over a 30.1-month mean follow-up period |
Why This Matters
This robust, head-to-head evidence provides a compelling safety rationale for selecting triflusal over aspirin in patient populations where bleeding risk is a primary concern.
- [1] Matías-Guíu J, Ferro JM, Alvarez-Sabín J, Torres F, Jiménez MD, Lago A, et al. Comparison of triflusal and aspirin for prevention of vascular events in patients after cerebral infarction: the TACIP Study: a randomized, double-blind, multicenter trial. Stroke. 2003;34(4):840-848. View Source
